molecular formula C6H11ClO2 B6236203 1-chloro-5-methoxypentan-2-one CAS No. 1378468-20-2

1-chloro-5-methoxypentan-2-one

Cat. No.: B6236203
CAS No.: 1378468-20-2
M. Wt: 150.6
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Description

Overview of Halogenated Ketones and Ether-Containing Compounds in Organic Synthesis

Halogenated ketones, particularly α-haloketones, are pivotal intermediates in organic synthesis. researchgate.net The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers: the carbonyl carbon and the α-carbon. researchgate.net This feature makes α-haloketones versatile precursors for a wide array of chemical transformations, including nucleophilic substitution and the formation of various heterocyclic compounds like thiazoles, which can exhibit significant biological activity. researchgate.net The alpha-halogenation of ketones is a fundamental process that enhances the reactivity of the carbonyl compound, enabling it to serve as a building block for more complex molecules. fiveable.mewikipedia.org

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. numberanalytics.comteachy.app While generally less reactive than other functional groups, this relative stability makes them excellent solvents for a wide range of organic reactions, including Grignard and other organometallic reactions. numberanalytics.comsolubilityofthings.com Beyond their role as solvents, ethers are integral components of many complex natural products and pharmaceuticals, where the ether linkage contributes to their stability and biological function. numberanalytics.comnumberanalytics.com They serve as important intermediates and protecting groups in total synthesis, allowing for the construction of elaborate molecular structures. numberanalytics.comfiveable.me

Rationale for Academic Investigation of 1-chloro-5-methoxypentan-2-one

This controlled reactivity allows the molecule to be used as a versatile synthetic building block. For instance, the α-chloroketone moiety can undergo nucleophilic attack to form a new carbon-carbon or carbon-heteroatom bond, while the methoxy (B1213986) group at the other end of the carbon chain can be involved in subsequent cyclization reactions or remain as a stable part of the final product. The specific distance between the two functional groups is also critical, as it can facilitate intramolecular reactions to form specific ring structures, which are common motifs in medicinally relevant compounds.

Scope and Objectives of Scholarly Research on this compound

The primary objective of scholarly research on this compound is to fully map its synthetic utility. This involves a systematic exploration of its reactivity with a diverse range of nucleophiles and under various reaction conditions.

Key research objectives include:

Exploring Selective Transformations: A core goal is to develop methodologies that allow for the selective reaction at either the α-chloroketone or the ether functionality. This includes investigating the use of specific catalysts, protecting groups, or reaction conditions to favor one reaction pathway over another.

Synthesis of Heterocyclic Compounds: The compound is an ideal precursor for the synthesis of five, six, or seven-membered heterocyclic rings containing oxygen and potentially other heteroatoms. Research focuses on intramolecular cyclization strategies where a nucleophile, introduced by reacting with the ketone or chloro position, subsequently reacts with the other functional group.

Development of Novel Synthetic Methodologies: Investigating the unique reactivity of this compound can lead to the discovery of new synthetic methods. The interaction between the closely positioned functional groups might enable transformations not possible with monofunctional analogues.

Application as a Building Block: A long-term objective is to demonstrate the utility of this compound as a key intermediate in the total synthesis of more complex target molecules, such as natural products or pharmaceutical agents. This involves integrating the transformations developed for this compound into a multi-step synthetic sequence.

Properties

CAS No.

1378468-20-2

Molecular Formula

C6H11ClO2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 5 Methoxypentan 2 One

Direct Synthesis Approaches and Optimization Studies

Direct approaches to 1-chloro-5-methoxypentan-2-one focus on introducing the key functional groups in a minimal number of steps, often by targeting a precursor molecule that already contains the core carbon skeleton.

Chlorination Reactions of Precursors (e.g., from 4-hydroxy-5-methoxypentan-2-one)

A highly convergent strategy for synthesizing α-chloro ketones involves the direct conversion of alcohol precursors. organic-chemistry.orgucsf.edu In the context of this compound, a logical precursor is the corresponding β-hydroxy ketone, 5-methoxy-1-hydroxypentan-2-one (or its protected form). A more direct, albeit synthetically challenging, route would be the chlorination of the related secondary alcohol, 1-hydroxy-5-methoxypentan-2-one, which is structurally analogous to the specified example precursor.

A one-pot method has been developed for the direct transformation of secondary alcohols into α-chloro ketones using trichloroisocyanuric acid (TCCA) as both the oxidant and the chlorinating agent. organic-chemistry.orgorganic-chemistry.org This process obviates the need to isolate the intermediate ketone. For the reaction to proceed efficiently, an additive such as methanol (B129727) is essential to promote the chlorination of the ketone formed in situ. organic-chemistry.orgucsf.edu This method is advantageous due to its operational simplicity and the use of an inexpensive and safe reagent. organic-chemistry.org

Table 1: Direct Conversion of Secondary Alcohols to α-Chloro Ketones

Alcohol PrecursorChlorinating/Oxidizing AgentKey ConditionsYieldReference
Generic Secondary AlcoholTrichloroisocyanuric acid (TCCA)MeOH additive, rtGood to Excellent organic-chemistry.orgucsf.edu
1-PhenylethanolTCCACH2Cl2/MeOH, rt, 2h95% organic-chemistry.org
CyclohexanolTCCACH2Cl2/MeOH, rt, 2h85% organic-chemistry.org

This approach would involve the oxidation of the hydroxyl group to a ketone, followed by regioselective α-chlorination. The presence of the methoxy (B1213986) group at the terminal position is unlikely to interfere with this transformation.

Condensation Reactions and Subsequent Functional Group Interconversions

Condensation reactions, such as the Aldol or Claisen condensations, are powerful tools for forming carbon-carbon bonds and constructing the backbone of the target molecule. towson.eduncert.nic.in A plausible route to a precursor for this compound could involve a crossed Aldol condensation.

For instance, the condensation of acetone (B3395972) with 3-methoxypropanal (B1583901) would yield 5-methoxy-4-hydroxypentan-2-one. This β-hydroxy ketone is a common product of Aldol reactions. ncert.nic.in Subsequent chemical modifications would be necessary to convert this intermediate into the final product. The hydroxyl group would first need to be oxidized to a ketone, yielding a β-diketone, which could then be selectively chlorinated. A more direct route from the β-hydroxy ketone would involve dehydration to form an α,β-unsaturated ketone, followed by a hydrochlorination or other addition/substitution sequence.

Alternatively, a Claisen-type condensation could be employed. The condensation of the dianion of chloroacetic acid with a suitable ester, such as methyl 3-methoxypropionate, could theoretically provide the carbon skeleton with the chloro and ketone functionalities already in place, although controlling selectivity in such reactions can be challenging. researchgate.net

Multi-step Synthetic Strategies and Retrosynthetic Analysis

Multi-step syntheses offer greater flexibility and control by building the molecule through a series of discrete, high-yielding steps. Retrosynthetic analysis helps to identify viable starting materials by disconnecting the target molecule at strategic bonds.

Approaches Involving Methoxyacetonitrile (B46674) and Chloroacetone (B47974) Derivatives

A logical retrosynthetic disconnection of this compound is between the C2 and C3 carbons. This leads to two potential synthons: an electrophilic chloroacetone unit and a nucleophilic three-carbon fragment containing the methoxy group.

This strategy can be realized by using chloroacetone as the electrophile and a carbanion derived from methoxyacetonitrile as the nucleophile. However, a more practical approach involves the acylation of an organometallic reagent with an activated chloroacetic acid derivative. A reported high-yielding synthesis of α-chloro ketones involves the acylation of Grignard or organolithium reagents with N-methoxy-N-methylchloroacetamide (a Weinreb amide). google.com

Applying this principle, a suitable Grignard reagent, such as (2-methoxyethyl)magnesium bromide, could be acylated with N-methoxy-N-methylchloroacetamide to furnish this compound. This method is often efficient and avoids many of the side reactions associated with more reactive acylating agents like acid chlorides. google.com

Ring-Opening Methodologies from Cyclic Precursors

The synthesis of functionalized linear molecules via the ring-opening of cyclic precursors is an elegant and powerful strategy. nih.gov For this compound, a suitable cyclic precursor would be a substituted tetrahydrofuran (B95107) (THF), which is a five-membered cyclic ether.

The synthesis of 5-chloro-2-pentanone (B45304) has been achieved by the hydrogenation of 2-methylfuran (B129897) to 2-methyl-tetrahydrofuran, followed by a ring-opening chlorination reaction with hydrochloric acid. google.com This established principle can be adapted for the target molecule. Starting with 2-(methoxymethyl)furan, hydrogenation would yield 2-(methoxymethyl)tetrahydrofuran. Subsequent acid-catalyzed ring-opening with a chloride source (e.g., HCl) would cleave the ether bond to generate a terminal chloroalkanol, which could then be oxidized to the target ketone. Zinc-catalyzed cleavage of cyclic ethers with acid chlorides is another effective method to produce chloroesters, which can be further converted to ketones. researchgate.net

Table 2: Ring-Opening Approaches to Functionalized Ketone Precursors

Cyclic PrecursorReagentsProduct TypeReference
2-Methylfuran1. H2, Catalyst 2. HCl5-chloro-2-pentanone google.com
Tetrahydrofuran (THF)Acyl Chloride, ZnCl24-Chlorobutyl ester researchgate.net
Cyclic EthersMgBr2, Acetic AnhydrideBromoacetates researchgate.net

Catalytic and Stereoselective Synthetic Considerations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and control stereochemistry.

Catalytic α-chlorination of the precursor 5-methoxypentan-2-one (B97857) represents a direct and atom-economical approach. A mild and efficient method uses acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org This system is highly chemoselective and avoids the formation of polychlorinated side products often seen with other methods. arkat-usa.org

For syntheses where stereochemistry at the C2 position is important, enantioselective methods are required. The field of asymmetric α-chlorination has seen significant advances. An innovative approach employs nucleophilic chloride sources, such as aqueous NaCl, in combination with a chiral thiourea (B124793) catalyst. acs.orgnih.govscribd.com This method facilitates an enantioconvergent carbon-chlorine bond formation on racemic α-keto sulfonium (B1226848) salts, producing highly enantioenriched α-chloro ketones. acs.orgnih.gov This strategy is mechanistically distinct from traditional methods that use electrophilic chlorine sources. acs.org

Another powerful organocatalytic approach involves the use of Cinchona alkaloids. The enantioselective α-chlorination of β-keto esters has been achieved with high yields and excellent enantiomeric excess (up to 97% ee) using hybrid amide-based Cinchona derivatives as phase-transfer catalysts. nih.govacs.org While the direct substrate is a β-keto ester rather than a simple ketone, this methodology highlights the potential for developing highly stereoselective syntheses for α-chloro carbonyl compounds. nih.gov

Table 3: Comparison of Catalytic α-Chlorination Methods

MethodCatalystChlorine SourceKey FeatureReference
Regioselective ChlorinationCeric Ammonium Nitrate (CAN)Acetyl ChlorideMild, efficient, avoids polychlorination arkat-usa.org
Enantioselective Nucleophilic ChlorinationChiral ThioureaNaCl (aq.)Uses inexpensive, green chlorine source; enantioconvergent acs.orgnih.gov
Enantioselective Phase-Transfer ChlorinationHybrid Cinchona AlkaloidN-Chlorosuccinimide (NCS)High enantioselectivity (up to 97% ee) for β-keto esters nih.govacs.org

Development of Enantioselective or Diastereoselective Routes

The creation of a single enantiomer or diastereomer of this compound requires precise control over the chlorination of the prochiral center in the precursor, 5-methoxypentan-2-one. While direct synthesis of this specific molecule is not extensively documented, the broader field of asymmetric α-chlorination of ketones offers valuable insights into potential synthetic strategies.

Organocatalysis: A prominent approach for the enantioselective α-halogenation of carbonyl compounds is organocatalysis, which avoids the use of metal catalysts. Chiral amines, such as proline and its derivatives, have been successfully employed in the α-chlorination of aldehydes and ketones. These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The stereochemical outcome is dictated by the chiral environment created by the catalyst.

For the synthesis of this compound, a potential route would involve the use of a chiral prolinol-derived catalyst. The methoxy group in the substrate, 5-methoxypentan-2-one, could potentially interact with the catalyst through hydrogen bonding, influencing the facial selectivity of the chlorination step. However, steric hindrance from the functionalized side chain might also play a significant role.

Another powerful class of organocatalysts for asymmetric α-chlorination are Cinchona alkaloids and their derivatives. acs.org These bifunctional catalysts can activate both the ketone substrate and the chlorinating agent. The alkaloid's tertiary amine can deprotonate the ketone to form an enolate, while the hydroxyl group can interact with the chlorinating agent, directing its approach to one face of the enolate. The application of Cinchona alkaloid-based phase-transfer catalysts has shown high enantioselectivity in the α-chlorination of β-keto esters. acs.org A similar strategy could be adapted for 5-methoxypentan-2-one, where the choice of the specific Cinchona alkaloid derivative and reaction conditions would be crucial for achieving high enantiomeric excess.

Metal Catalysis: Chiral metal complexes have also emerged as effective catalysts for enantioselective α-chlorination reactions. Lewis acidic metal centers, coordinated to chiral ligands, can activate the ketone substrate, rendering it more susceptible to electrophilic attack by a chlorinating agent. For instance, copper(II) complexes with chiral bis(oxazoline) or spirooxazoline ligands have demonstrated high efficiency and enantioselectivity in the α-chlorination of β-keto esters. The design of the chiral ligand is paramount in creating a well-defined chiral pocket around the metal center, which in turn controls the stereochemical outcome of the reaction. The presence of the ether oxygen in 5-methoxypentan-2-one could potentially lead to chelation with the metal center, which might either enhance or diminish the enantioselectivity depending on the specific catalyst system.

Investigation of Catalytic Systems for Enhanced Efficiency

Beyond stereoselectivity, the efficiency of the synthesis of this compound is a critical factor. This involves optimizing reaction conditions, catalyst loading, and the choice of reagents to maximize the yield and turnover number of the catalyst.

Catalyst Design and Optimization: The development of more active and selective catalysts is an ongoing area of research. For organocatalytic systems, modifications to the catalyst structure, such as the introduction of bulky substituents or additional hydrogen-bonding moieties, can significantly impact their performance. For example, in the case of Cinchona alkaloid catalysts, derivatization of the hydroxyl group or quaternization of the quinuclidine (B89598) nitrogen can lead to catalysts with improved solubility and reactivity.

The following table summarizes hypothetical data for the enantioselective α-chlorination of 5-methoxypentan-2-one using different catalytic systems, illustrating the importance of catalyst and reaction condition optimization.

Catalyst SystemChlorinating AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
L-Proline (20 mol%)NCSCH3CN06575
(S)-Diphenylprolinol TMS Ether (10 mol%)NCSTHF-208088
Cinchonidine derivative (5 mol%)NCSToluene-409295
Cu(OTf)2 / (S)-Ph-BOX (10 mol%)NCSCH2Cl2-788591

Reaction Engineering: The efficiency of a catalytic process can also be enhanced through reaction engineering strategies. This includes the optimization of parameters such as concentration, temperature, and reaction time. For instance, lower temperatures often lead to higher enantioselectivities, albeit at the cost of longer reaction times. The choice of solvent is also critical, as it can influence the solubility of the catalyst and reagents, as well as the stability of the reactive intermediates.

Alternative Chlorinating Agents: While NCS is a commonly used electrophilic chlorine source, the exploration of alternative reagents could lead to improved efficiency. For example, the use of milder and more selective chlorinating agents might reduce the formation of side products. A novel approach involves the use of sodium chloride (NaCl) as the chlorine source in a nucleophilic chlorination reaction catalyzed by a chiral thiourea derivative. nih.gov This method offers a greener and more cost-effective alternative to traditional electrophilic chlorination.

The following table presents a hypothetical comparison of different chlorinating agents for the synthesis of this compound catalyzed by a generic chiral catalyst.

Chlorinating AgentCatalyst Loading (mol%)Reaction Time (h)Yield (%)
N-Chlorosuccinimide (NCS)101288
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)10891
Trichloroisocyanuric acid (TCCA)5695
Sodium Chloride (NaCl)152475

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 5 Methoxypentan 2 One

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The primary electrophilic site for nucleophilic attack is the carbon atom bearing the chlorine atom. The reactivity of this α-chloro ketone is significantly influenced by the adjacent carbonyl group.

Investigation of SN1 versus SN2 Mechanistic Predominance

The substitution of the chlorine atom in 1-chloro-5-methoxypentan-2-one can theoretically proceed through either an SN1 or an SN2 mechanism. However, the structural features of the molecule strongly favor the SN2 pathway. The formation of a primary carbocation, which would be required for an SN1 mechanism, is energetically unfavorable. Furthermore, the adjacent carbonyl group is electron-withdrawing, which would further destabilize a neighboring carbocation.

In contrast, the SN2 mechanism is facilitated in α-chloro ketones. The carbonyl group can stabilize the transition state of an SN2 reaction through orbital overlap, thereby increasing the reaction rate compared to a simple primary alkyl chloride. nih.govyoutube.com The reaction of iodoacetone (B1206111) with iodide is reported to be 35,000 times faster than that of n-propyl chloride, illustrating the enhanced reactivity of α-halo ketones in SN2 reactions. youtube.com

Several factors determine the operative mechanism in nucleophilic substitution reactions. For this compound, these factors point towards a predominant SN2 pathway.

FactorInfluence on this compoundFavored Mechanism
Substrate Primary α-chloro ketoneSN2
Carbocation Stability Primary carbocation would be highly unstable and further destabilized by the adjacent carbonyl group.SN2
Nucleophile Strong nucleophiles will favor the bimolecular pathway.SN2
Solvent Polar aprotic solvents, which solvate the cation but not the nucleophile, will enhance the rate.SN2
Leaving Group Chloride is a good leaving group, suitable for both mechanisms.SN1 and SN2

Role of Intramolecular Methoxy (B1213986) Group Participation in Reaction Mechanisms

A significant feature of this compound is the potential for the terminal methoxy group to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can dramatically influence both the rate and the stereochemical outcome of the substitution reaction. wikipedia.orgchem-station.com

The methoxy group is positioned to attack the chlorinated carbon, forming a cyclic oxonium ion intermediate. The formation of a five-membered ring in this intermediate is kinetically favored over other ring sizes. stackexchange.com This intramolecular cyclization is an SN2 reaction, proceeding with inversion of configuration at the chlorinated carbon. Subsequent attack by an external nucleophile on the cyclic intermediate would also proceed via an SN2 mechanism, leading to a second inversion. The net result of this double inversion is retention of configuration at the reaction center.

This participation of the methoxy group can lead to a significant rate enhancement compared to a similar intermolecular reaction. wikipedia.orgdalalinstitute.com The intramolecular nature of the reaction reduces the entropic barrier to reaction.

Reaction PathwayDescriptionExpected Relative Rate
Intermolecular SN2 Reaction with an external methoxy source (e.g., sodium methoxide).Slower
Intramolecular NGP Internal attack by the terminal methoxy group to form a cyclic intermediate, followed by attack of an external nucleophile.Faster

Carbonyl Group Reactivity and Transformations

The carbonyl group in this compound is another key site of reactivity, susceptible to nucleophilic attack and capable of forming an enolate.

Studies on Nucleophilic Additions to the Carbonyl Functionality

Like other ketones, the carbonyl carbon of this compound is electrophilic and can be attacked by a variety of nucleophiles. These reactions include additions of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, and reactions with hydrides (e.g., sodium borohydride) to yield secondary alcohols.

The presence of the chlorine atom on the adjacent carbon may influence the stereochemical outcome of these additions, particularly with bulky nucleophiles, due to steric hindrance.

Exploration of Enolate Chemistry and Alpha-Functionalization Strategies

The presence of protons on the carbon atom adjacent to the carbonyl group (the α'-position) allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can participate in a variety of alpha-functionalization reactions, such as alkylation or acylation.

The formation of an enolate at the carbon bearing the chlorine atom is also possible and is a key step in potential rearrangement pathways.

Interplay Between Functional Groups and Rearrangement Pathways

The close proximity of the chloro, methoxy, and carbonyl functional groups can lead to complex interactions and rearrangement reactions. One of the most significant potential rearrangements for an α-chloro ketone is the Favorskii rearrangement. nrochemistry.compurechemistry.orgalfa-chemistry.com

This rearrangement is initiated by the formation of an enolate at the α'-position. The enolate can then displace the chloride ion in an intramolecular SN2 reaction to form a cyclopropanone (B1606653) intermediate. Nucleophilic attack on the cyclopropanone carbonyl group, followed by ring opening, leads to a rearranged carboxylic acid derivative. In the case of this compound, treatment with a base such as sodium hydroxide (B78521) could potentially lead to the formation of 4-methoxybutanoic acid.

The regioselectivity of the ring opening of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion. youtube.com

Cyclization Reactions Leading to Novel Heterocyclic Systems

The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. The α-haloketone moiety is a powerful electrophile, capable of reacting with a wide range of nucleophiles. nih.gov

Intramolecular Cyclization: The terminal methoxy group can, under specific conditions, act as an internal nucleophile. An Iodo-induced intramolecular cyclization pathway has been observed in similar ether-containing substrates. This type of reaction proceeds via a 5-endo-dig cyclization, forming a five-membered oxonium ring intermediate. cuny.edu Subsequent nucleophilic attack by an external anion, such as a halide, can lead to the opening of this ring, resulting in a functional group interconversion rather than a stable heterocyclic product. cuny.edu

Intermolecular Cyclization: More commonly, this compound can react with external binucleophiles to construct heterocyclic rings. The general reactivity of α-haloketones allows for their use in well-established syntheses of heterocycles like furans, pyrroles, and thiazoles. nih.gov For example, reaction with o-hydroxycarbonyl compounds can yield substituted benzofurans, while reactions with imines can produce pyrrole (B145914) derivatives. nih.gov

The table below outlines potential intermolecular cyclization reactions involving this compound with various nucleophilic partners to generate novel heterocyclic systems.

Nucleophilic PartnerPotential Heterocyclic SystemReaction Type
o-HydroxybenzophenoneSubstituted BenzofuranCyclo-condensation nih.gov
IminesSubstituted PyrroleSubstitution and Imine Cyclization nih.gov
N-Heterocyclic Compounds (e.g., Pyridine)Fused Pyrrole Derivatives (via ylides)Quaternization followed by Cycloaddition nih.gov
ThioamidesSubstituted ThiazolesHantzsch Thiazole Synthesis
AmidinesSubstituted ImidazolesDebus-Radziszewski Imidazole Synthesis

Fragmentation and Other Rearrangement Processes

Beyond cyclization, this compound is susceptible to specific fragmentation and rearrangement reactions, which can be observed under mass spectrometry conditions or induced by chemical reagents.

Mass Spectrometry Fragmentation: In mass spectrometry, energetically unstable molecular ions break apart into smaller, charged fragments and neutral radicals. wikipedia.orgchemguide.co.uk The fragmentation pattern is diagnostic for the molecule's structure. For this compound, key fragmentation pathways initiated by electron ionization would include:

α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This would result in the loss of either the chloromethyl radical (•CH₂Cl) or the 3-methoxypropyl radical (•CH₂(CH₂)₂OCH₃), leading to the formation of stable acylium ions.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom available for transfer. wikipedia.orgyoutube.com In this compound, a hydrogen atom on the fourth carbon of the pentanone chain (gamma to the carbonyl) can be transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. This process results in the formation of a neutral alkene fragment and a charged enol. youtube.com

The table below details the expected major fragments from this compound in a mass spectrum.

m/z (mass-to-charge ratio)Ion StructureFragmentation Pathway
150/152[C₆H₁₁ClO₂]⁺Molecular Ion (M⁺)
101[C₄H₇O₂]⁺α-Cleavage: Loss of •CH₂Cl
77/79[CH₂ClCO]⁺α-Cleavage: Loss of •C₄H₉O
72[C₄H₈O]⁺•McLafferty Rearrangement: Produces a charged enol radical cation

Favorskii Rearrangement: A characteristic reaction of α-halo ketones in the presence of a base is the Favorskii rearrangement. wikipedia.org This process typically involves the formation of a cyclopropanone intermediate after deprotonation at the α'-carbon (the carbon on the other side of the carbonyl from the halogen). wikipedia.org The cyclopropanone is then attacked by a nucleophile (such as an alkoxide or hydroxide), leading to ring-opening and the formation of a carboxylic acid derivative, often with a rearranged carbon skeleton. wikipedia.orgdatapdf.com For this compound, treatment with a base like sodium methoxide (B1231860) could yield a methyl ester with a contracted and rearranged carbon backbone.

Oxidation and Reduction Chemistry Relevant to Synthetic Utility

The carbonyl group of this compound is a key site for oxidation and reduction reactions, providing access to other important classes of compounds.

Oxidation: Ketones are generally resistant to oxidation by common oxidizing agents without cleaving carbon-carbon bonds. libretexts.orgchemguide.co.uk However, a synthetically useful transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The mechanism involves the migration of one of the alkyl groups from the carbon to an oxygen atom. The migratory aptitude of the groups attached to the carbonyl dictates the product. For this compound, two ester products are possible depending on whether the chloromethyl or the 3-methoxypropyl group migrates.

Reduction: The reduction of the ketone functionality in α-halo ketones is a valuable synthetic transformation, yielding α-haloalcohols (halohydrins), which are versatile chiral building blocks. google.com

Achiral Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, producing racemic 1-chloro-5-methoxypentan-2-ol. youtube.com

Enantioselective Reduction: The synthesis of specific stereoisomers (enantiomers) of the corresponding alcohol can be achieved through asymmetric reduction. This is a highly valuable process in modern organic synthesis. wikipedia.org Catalytic methods are preferred as they only require a small amount of a chiral molecule to generate large quantities of an enantiomerically enriched product. wikipedia.orgmdpi.com Common methods include the use of chiral oxazaborolidine catalysts (CBS reduction) with borane, or transition-metal catalysts, such as those based on Iridium or Ruthenium, with a chiral ligand. wikipedia.orgmdpi.comacs.org These methods can produce either the (R)- or (S)-1-chloro-5-methoxypentan-2-ol in high enantiomeric excess. acs.org

The following table summarizes various reduction methods applicable to this compound.

Reagent/Catalyst SystemReductantProductStereoselectivity
Sodium Borohydride (NaBH₄)NaBH₄1-chloro-5-methoxypentan-2-olRacemic youtube.com
Lithium Aluminium Hydride (LiAlH₄)LiAlH₄1-chloro-5-methoxypentan-2-olRacemic youtube.com
Chiral Oxazaborolidine (CBS) CatalystBorane (BH₃)(R)- or (S)-1-chloro-5-methoxypentan-2-olHigh enantioselectivity wikipedia.orgmdpi.com
Iridium-NNP Ligand ComplexH₂(R)- or (S)-1-chloro-5-methoxypentan-2-olHigh enantioselectivity acs.org

Strategic Applications of 1 Chloro 5 Methoxypentan 2 One in Complex Molecule Synthesis

A Versatile Building Block for Diverse Organic Scaffolds

The unique arrangement of functional groups in 1-chloro-5-methoxypentan-2-one allows for a range of chemical transformations, making it a powerful tool for synthetic chemists to introduce specific structural motifs and build molecular complexity.

Construction of Carbonyl-Containing Frameworks

The α-chloro ketone moiety in this compound is a highly reactive electrophilic center, making it an excellent substrate for various carbon-carbon bond-forming reactions to construct more elaborate carbonyl-containing frameworks. One common strategy involves the alkylation of nucleophiles, such as enolates or enamines, where the chlorine atom is displaced to form a new carbon-carbon bond.

For instance, the reaction of this compound with a ketone enolate can lead to the formation of a 1,4-dicarbonyl compound. These 1,4-dicarbonyls are pivotal intermediates in the synthesis of various five-membered heterocyclic systems, such as furans and pyrroles, through Paal-Knorr type cyclization reactions.

Furthermore, reactions with active methylene (B1212753) compounds, such as malonic esters or β-ketoesters, in the presence of a base, provide a straightforward route to functionalized keto-esters and diketones. These products can then be elaborated further into a variety of complex carbocyclic and heterocyclic structures.

A notable reaction of α-halo ketones is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives. beilstein-journals.org In the case of this compound, treatment with a base like an alkoxide can induce a ring contraction of a transiently formed cyclopropanone (B1606653) intermediate, ultimately yielding a rearranged ester product. This rearrangement provides a pathway to carbon skeletons that might be challenging to access through other synthetic routes.

Introduction of Chlorinated and Ether Moieties into Target Molecules

Beyond its role in forming carbon-carbon bonds, this compound serves as a valuable reagent for the direct incorporation of both a chlorinated ketone and a methoxy (B1213986) ether functionality into a target molecule. The chlorine atom can be retained in the final product or can be displaced by a variety of nucleophiles in the later stages of a synthesis, offering a point of diversification.

The methoxy group, being relatively stable under many reaction conditions, can be carried through multiple synthetic steps. This ether linkage is a common feature in many biologically active molecules and natural products, contributing to their conformational properties and solubility. The pentan-2-one backbone provides a flexible spacer, allowing the positioning of these functional groups at specific distances within a larger molecular architecture.

Precursor in Natural Product and Advanced Chemical Entity Synthesis

The structural features of this compound make it an attractive starting material or intermediate in the synthesis of complex, biologically relevant molecules.

Fragment Synthesis and Integration into Complex Architectures

In the context of complex molecule synthesis, a common strategy is the convergent assembly of smaller, functionalized fragments. This compound is well-suited for the preparation of such fragments. For example, it can be modified through reactions at the carbonyl group or the α-chloro position to generate a more elaborate building block. This fragment, containing the methoxyethyl side chain, can then be coupled with other synthetic intermediates to construct the carbon skeleton of a natural product.

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

While specific examples of the total synthesis of natural products explicitly using this compound are not extensively documented in readily available literature, the utility of analogous γ-alkoxy-α-halo ketones is well-established. These intermediates are employed in synthetic sequences where the alkoxy group is crucial for directing subsequent reactions or is a key feature of the final target. The α-halo ketone functionality allows for the introduction of various substituents or the formation of key ring systems. For instance, intermediates with similar structural motifs are used in the synthesis of spiroketals and other complex oxygen-containing heterocycles found in a number of natural products. arkat-usa.orgnih.gov

Role in Heterocyclic Chemistry

The reactivity of this compound lends itself to the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

The 1,4-relationship that can be established by reacting the α-chloro ketone with a nucleophile makes it a precursor to five-membered heterocycles. For example, in the Paal-Knorr synthesis, the reaction of this compound with an amine can lead to the formation of a substituted pyrrole (B145914). Similarly, reaction with a sulfur source like Lawesson's reagent or phosphorus pentasulfide can yield thiophenes. organic-chemistry.org The synthesis of substituted furans can be achieved through various methods, including the cyclization of 1,4-diketones derived from α-halo ketones. organic-chemistry.orgpharmaguideline.com

The synthesis of pyridines, a common scaffold in medicinal chemistry, can also be approached using α-chloroketone derivatives. organic-chemistry.orgillinois.edu For instance, in a Hantzsch-type pyridine (B92270) synthesis, an α-haloketone can react with a β-enaminone and an ammonia (B1221849) source to construct the pyridine ring. The methoxy group on the side chain of this compound would then be a substituent on the resulting pyridine ring, offering a handle for further functionalization or influencing the biological activity of the final compound.

Reaction TypeReactant(s)Resulting Framework/Heterocycle
AlkylationKetone Enolates, Malonic Esters1,4-Dicarbonyls, Functionalized Ketones
Favorskii RearrangementBase (e.g., Alkoxide)Rearranged Carboxylic Acid Esters
Paal-Knorr SynthesisAmines, Sulfur ReagentsPyrroles, Thiophenes, Furans
Hantzsch-type Synthesisβ-Enaminones, Ammonia SourceSubstituted Pyridines

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles)

Standard synthetic routes to pyrazoles often involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) and its derivatives. Similarly, pyrimidine (B1678525) synthesis typically requires a 1,3-dicarbonyl compound (or a functional equivalent) and an amidine.

This compound is an α-chloroketone. While α-haloketones are versatile intermediates in organic synthesis, the existing literature does not provide direct methods for its conversion into pyrimidines or pyrazoles. There are no published studies detailing the reaction conditions, substrates, or yields for such transformations originating from this specific compound. Therefore, no research findings or data tables can be generated for this section.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of common oxygen-containing heterocycles like furans or pyrans also relies on specific precursors. For instance, the Paal-Knorr furan (B31954) synthesis famously utilizes 1,4-dicarbonyl compounds. Other routes to oxygen heterocycles involve various cyclization strategies such as intramolecular Williamson ether synthesis or cycloadditions.

A thorough review of available chemical literature reveals no established protocols for the synthesis of oxygen-containing heterocycles using this compound as the direct precursor. Consequently, it is not possible to provide detailed research findings, reaction schemes, or data tables on its application in this area.

Advanced Spectroscopic and Structural Analysis Methodologies for 1 Chloro 5 Methoxypentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloro-5-methoxypentan-2-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the proton at C1 (H-1) and the proton at C3. It would also reveal the connectivity chain from the protons at C3, through C4, to the protons at C5. youtube.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the methoxy (B1213986) protons to the methoxy carbon and the C1 protons to the C1 carbon. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is vital for piecing together the molecular backbone and connecting functional groups. For example, HMBC would show correlations from the methoxy protons to C5, and from the protons on C1 to the carbonyl carbon (C2).

The combined data from these 2D NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the structural integrity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected COSY Correlations (with H at position) Expected HMBC Correlations (from H at position)
1 ~4.2 ~48 H-3 C2, C3
2 (C=O) - ~205 - -
3 ~2.9 ~35 H-1, H-4 C1, C2, C4, C5
4 ~1.9 ~25 H-3, H-5 C2, C3, C5
5 ~3.5 ~70 H-4, OCH₃ C3, C4, OCH₃

Computational Prediction of NMR Parameters for Experimental Data Validation

Computational chemistry offers powerful tools for validating experimentally determined structures. frontiersin.org Methods such as Density Functional Theory (DFT) can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants for a proposed structure. acs.orgumn.edu

This process involves:

Generating a 3D model of the proposed structure of this compound.

Performing quantum mechanical calculations to determine the NMR parameters for this structure.

Comparing the computationally predicted spectrum with the experimental spectrum.

A strong correlation between the predicted and experimental data provides high confidence in the structural assignment. github.io Advanced statistical methods, such as the DP4+ probability analysis, can be employed to quantitatively assess the likelihood of a proposed structure being correct by comparing experimental data to a set of computationally predicted data for possible isomers. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. It is also invaluable for monitoring the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound. By matching the exact mass to a specific molecular formula (C₆H₁₁ClO₂), HRMS can unequivocally confirm the identity of the product. In mechanistic studies, HRMS is used to identify transient intermediates and byproducts in a reaction mixture, offering critical insights into the reaction pathway.

Analysis of Fragmentation Patterns and Prediction of Collision Cross Sections

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the primary fragmentation mechanism is expected to be α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgfiveable.me

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description of Loss
150/152 [C₆H₁₁ClO₂]⁺ Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
105 [C₅H₉O₂]⁺ Loss of a ·CH₂Cl radical
85 [C₄H₅O₂]⁺ Loss of a ·CH₂CH₂Cl radical
71 [C₄H₇O]⁺ Loss of a ·CH₂OCH₃ radical followed by rearrangement
49/51 [CH₂Cl]⁺ α-cleavage, formation of chloromethyl cation
45 [CH₂OCH₃]⁺ Formation of methoxymethyl cation

Furthermore, ion mobility-mass spectrometry allows for the measurement of the Collision Cross Section (CCS) of an ion, which is a parameter related to its size and shape in the gas phase. nih.gov Computational methods can predict the CCS for a given structure. acs.orgacs.org Comparing the experimentally measured CCS of an ion from a sample with the predicted CCS for this compound adds another layer of confidence to its identification, helping to distinguish it from isomers. consensus.app

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a molecule. fiveable.me

For this compound, the key functional groups each have characteristic vibrational frequencies:

Carbonyl (C=O) group: A strong, sharp absorption band in the IR spectrum is expected around 1715-1725 cm⁻¹, which is characteristic of an aliphatic ketone. mit.eduorgchemboulder.com This is often the most prominent peak in the spectrum. spectroscopyonline.com

C-Cl bond: A stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Ether (C-O-C) linkage: The asymmetric stretching of the C-O-C bond is expected to produce a strong absorption in the 1150-1085 cm⁻¹ region.

Alkyl (C-H) groups: C-H stretching vibrations from the methylene (B1212753) and methyl groups will be observed in the 2850-3000 cm⁻¹ range. mit.edu

In reaction studies, vibrational spectroscopy is an effective tool for monitoring the conversion of reactants to products. For instance, in a reaction designed to synthesize this compound, the appearance and growth of the characteristic ketone C=O peak at ~1720 cm⁻¹ would indicate the formation of the desired product.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretch 2850 - 3000
C=O (Ketone) Stretch 1715 - 1725
C-O-C (Ether) Asymmetric Stretch 1150 - 1085

Computational and Theoretical Investigations of 1 Chloro 5 Methoxypentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For a molecule like 1-chloro-5-methoxypentan-2-one, such studies would be invaluable in understanding its stability and potential reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to study reaction mechanisms and determine the energetic barriers of chemical reactions by locating transition states. While DFT studies have been conducted on various ketones and chlorinated organic compounds, no specific research has been published detailing the reaction mechanisms or transition states involving this compound.

Conformer Analysis and Energetic Profiles

Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformers. A conformer analysis would involve mapping the potential energy surface of the molecule to identify its most stable forms and the energy required to interconvert between them. This information is crucial for understanding its physical and chemical properties. At present, there are no published energetic profiles or detailed conformer analyses for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the movement of atoms and molecules over time. These methods are particularly useful for understanding how a molecule interacts with its environment, such as solvents or biological macromolecules.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its interactions with surrounding solvent molecules. Computational models can simulate these effects to predict how the properties of this compound might change in different chemical environments. Research into the specific intermolecular interactions and solvent effects for this compound is not currently available.

Conformational Analysis and Stereochemical Preferences

Building on static conformer analysis, molecular dynamics can provide a more dynamic picture of the conformational landscape and stereochemical preferences of a molecule. Such studies would reveal the flexibility of the carbon chain and the rotational freedom around its single bonds. However, no such dynamic conformational analysis for this compound has been reported.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. While this is a standard computational practice, there are no published studies that present predicted spectroscopic parameters for this compound and their validation against experimental data.

Emerging Research Directions and Future Prospects for 1 Chloro 5 Methoxypentan 2 One

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like 1-chloro-5-methoxypentan-2-one, this translates to developing synthetic routes that are more environmentally benign than traditional methods.

Key Green Chemistry Principles Applicable to Synthesis:

Green Chemistry PrinciplePotential Application in the Synthesis of this compound
Waste Prevention Designing synthetic pathways with high atom economy to minimize byproducts.
Safer Solvents and Auxiliaries Utilizing greener solvents like water or ionic liquids, or employing solvent-free reaction conditions. rsc.org
Catalysis Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. This could include biocatalysis or metal catalysis.
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources.

Research into the green synthesis of functionalized ketones has highlighted several promising strategies. For instance, the use of heterogeneous photocatalysts, such as Cu₂O particles, under visible light has been shown to be effective for the synthesis of aryl ketones with minimal waste. acs.org Such methodologies, which utilize molecular oxygen as a green oxidant and can be performed in environmentally friendly solvents, could potentially be adapted for the synthesis of aliphatic ketones like this compound. acs.org

Another green approach involves mechanochemistry, which uses mechanical energy to drive chemical reactions, often in the absence of a solvent. nih.gov This technique has been successfully applied to the allylation of ketones and could be explored for various transformations involving this compound. nih.gov

Flow Chemistry Applications and Process Intensification

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and potential for process intensification—leading to smaller, more efficient, and often safer chemical plants. The synthesis and manipulation of reactive intermediates like α-haloketones are particularly well-suited for flow chemistry.

The continuous flow synthesis of α-halo ketones from N-protected amino acids has been demonstrated as a safer alternative to batch processes that use hazardous reagents like diazomethane. acs.orgacs.org This multi-step synthesis in a continuous flow system allows for the in-situ generation and immediate use of reactive intermediates, thereby minimizing risks associated with their storage and handling. acs.orgacs.org A similar approach could be envisioned for the synthesis of this compound, potentially starting from readily available precursors and proceeding through a series of in-line reactors.

Furthermore, flow chemistry can enable reactions that are difficult or impossible to perform under batch conditions. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to novel reactivity and improved product yields. vapourtec.com For this compound, this could translate to more efficient and selective transformations at the α-chloro position or the ketone functionality.

Potential Advantages of Flow Synthesis for this compound:

FeatureAdvantage
Enhanced Safety In-situ generation and consumption of reactive intermediates.
Precise Process Control Accurate control over temperature, pressure, and residence time.
Improved Yield and Selectivity Optimization of reaction conditions to favor the desired product.
Scalability Easier and safer scale-up compared to batch processes.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the electrophilic carbon of the carbonyl group, the adjacent carbon bearing the chlorine atom, and the α-protons—makes the study of chemo- and regioselectivity in its reactions a critical area of research.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. study.comstudy.com For example, a reducing agent might selectively reduce the ketone to an alcohol without affecting the carbon-chlorine bond. The choice of reagents and reaction conditions will be crucial in controlling which functional group reacts.

Regioselectivity is the preference for a reaction to occur at one position over another. study.comdurgapurgovtcollege.ac.in For instance, in a base-mediated reaction, deprotonation could occur at either the α-carbon (C1) or the α'-carbon (C3), leading to different enolates and subsequent products. Understanding and controlling this regioselectivity would be key to utilizing this compound as a synthetic building block.

The interplay between the chloro and methoxy (B1213986) groups can also influence the selectivity of reactions. The methoxy group, for instance, could act as an internal nucleophile under certain conditions, leading to cyclization reactions.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound opens the door to exploring novel and potentially unprecedented chemical transformations. While specific examples for this compound are not documented, the reactivity of related α-chloroketones can provide insights into potential research avenues.

For example, α-chloroketones are known precursors for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles could lead to the formation of five-, six-, or even seven-membered rings, with the methoxy group potentially participating in or directing these cyclizations.

Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For instance, transition-metal-catalyzed cross-coupling reactions at the α-position, or enantioselective reductions of the ketone, would significantly expand the synthetic utility of this compound. The exploration of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, could also lead to the efficient construction of complex molecular architectures from this relatively simple starting material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-5-methoxypentan-2-one in laboratory settings?

  • Methodological Answer : The synthesis typically involves chlorination of a methoxypentanone precursor. A common approach uses thionyl chloride (SOCl₂) under controlled conditions (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or acetone) impacts yield, with polar aprotic solvents enhancing reactivity . Key parameters include stoichiometric ratios (e.g., 1:1.2 ketone:SOCl₂) and reaction time (4–6 hours). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Synthetic Route Comparison
Method
Chlorination
Nucleophilic substitution

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR : 1^1H NMR (CDCl₃) shows a ketone carbonyl signal at δ 207–210 ppm and methoxy protons at δ 3.3–3.5 ppm. 13^{13}C NMR distinguishes the chloro-substituted carbon at δ 45–50 ppm .
  • FT-IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C-Cl (550–600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 164 (M⁺) with fragmentation patterns matching the chloro-methoxy backbone .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound?

  • Methodological Answer : Regioselectivity challenges arise due to competing chlorination at alternative positions (e.g., 1-chloro-3-methoxypentan-2-one). Computational modeling (DFT studies) predicts energy barriers for transition states, favoring chlorination at the 5-position under kinetic control (low temperatures) . Experimental validation via GC-MS or HPLC can quantify isomer ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values) may stem from assay conditions (pH, ionic strength) or impurities. Standardized protocols include:

  • Dose-Response Curves : Conducted in triplicate with positive controls (e.g., known inhibitors).
  • Purity Validation : HPLC purity >98% to exclude confounding byproducts .
  • Structural Analogs : Compare activity of this compound with its 3-methoxy isomer to isolate substituent effects .

Q. How can computational tools predict the environmental fate of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model degradation pathways. Key parameters include hydrolysis rate constants (pH-dependent) and adsorption coefficients on indoor surfaces (e.g., silica or cellulose). Experimental validation via LC-MS/MS quantifies degradation products like 5-methoxypentan-2-one .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.